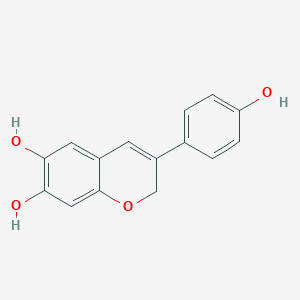
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, also known as this compound, is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, also known as 4-hydroxy-2H-chromene-6,7-diol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antioxidant effects, and potential applications in treating various diseases.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 145917-93-7 |
| Density | 1.439 g/cm³ |
| Boiling Point | 526.8 °C |
| Melting Point | Not Available |
Structural Characteristics
The compound features a benzopyran structure with a hydroxyl group at the para position of the phenyl ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2022) reported that this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values were found to be approximately 10 µg/mL for MCF-7 and 15 µg/mL for A549 cells, indicating potent activity against these cancer types .
A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This was evidenced by increased levels of cleaved caspase-3 and decreased phosphorylation of Akt in treated cells .
Antioxidant Properties
In addition to its anticancer effects, this compound has been shown to possess strong antioxidant activities. A comparative study indicated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase was also noted, suggesting potential protective effects against oxidative damage .
Other Biological Activities
- Antiviral Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain viruses, including HIV. Its structural similarity to other flavonoids known for antiviral properties supports further exploration in this area .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromene-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-7,16-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGRBFWWYBMPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376769 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145917-93-7 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














